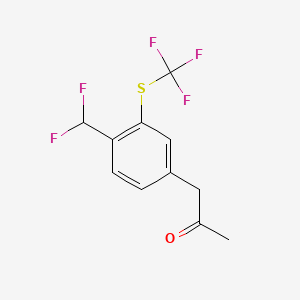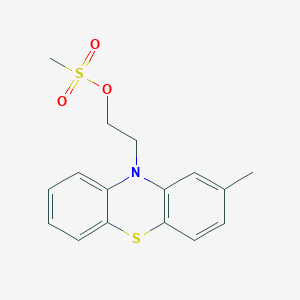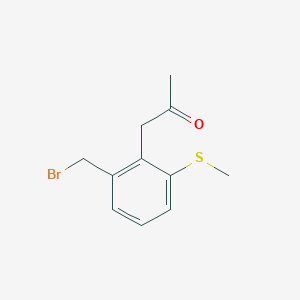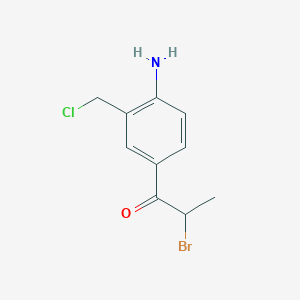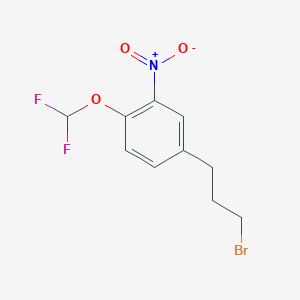
1-Chloro-1-(4-chloro-3-ethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-chloro-3-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12Cl2O and a molecular weight of 231.12 g/mol . This compound is characterized by the presence of a chloro group and an ethyl group attached to a phenyl ring, along with a chloro and a ketone group on the propan-2-one chain.
Preparation Methods
The synthesis of 1-Chloro-1-(4-chloro-3-ethylphenyl)propan-2-one typically involves the chlorination of 1-(4-chloro-3-ethylphenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting material to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
1-Chloro-1-(4-chloro-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions. For example, reaction with sodium methoxide (NaOCH3) in methanol can yield the corresponding methoxy derivative.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(4-chloro-3-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-chloro-3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and ketone groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-1-(4-chloro-3-ethylphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-chlorophenyl)propan-2-one: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-Chloro-1-(4-chloro-3-methylphenyl)propan-2-one: Contains a methyl group instead of an ethyl group, which can influence its chemical properties and applications.
1-Bromo-1-(4-chloro-3-ethylphenyl)propan-2-one: The bromo group can lead to different reactivity patterns compared to the chloro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12Cl2O |
|---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
1-chloro-1-(4-chloro-3-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Cl2O/c1-3-8-6-9(4-5-10(8)12)11(13)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI Key |
DNJBQLUMARNOFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C(=O)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



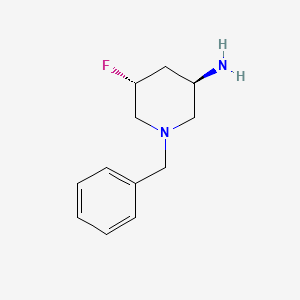

![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)
![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)
